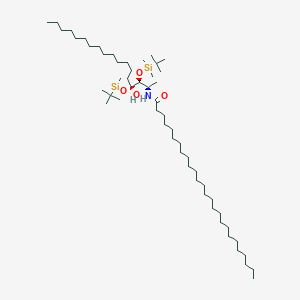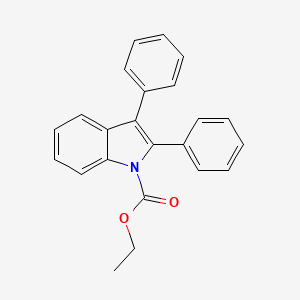
2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazones with formic acid derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The carbamoyl and formate groups may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Dimethylpyrazole
- 4-Nitropyrazole
- 1-Phenylpyrazole
Uniqueness
The combination of these functional groups with the pyrazole ring structure provides a distinct set of properties that differentiate it from other pyrazole derivatives .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-(5-carbamoylpyrazol-1-yl)ethyl formate |
InChI |
InChI=1S/C7H9N3O3/c8-7(12)6-1-2-9-10(6)3-4-13-5-11/h1-2,5H,3-4H2,(H2,8,12) |
Clave InChI |
LSMUFCLGGFPURB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CCOC=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


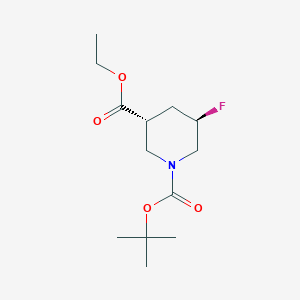
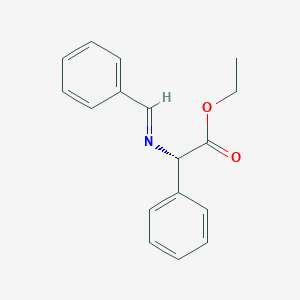
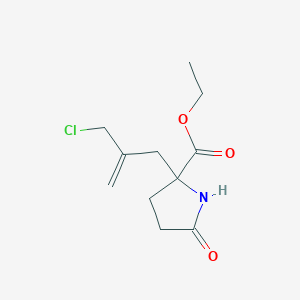
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

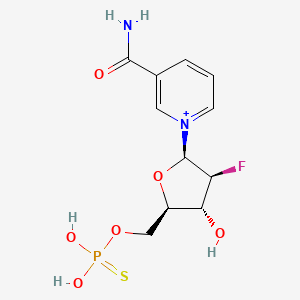
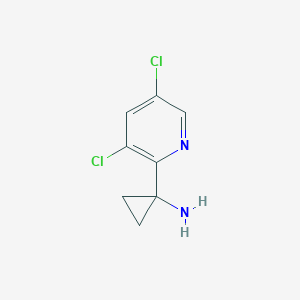
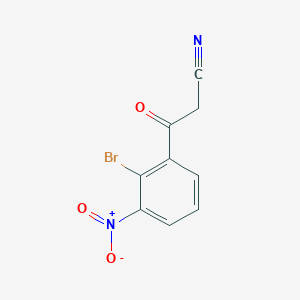
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
